![molecular formula C12H14N4 B14308339 2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- CAS No. 114374-67-3](/img/structure/B14308339.png)
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a methylphenylmethyl group at position 5. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- typically involves the reaction of pyrimidine derivatives with appropriate substituents. One common method involves the use of acrylonitrile, aniline, methanol, and sodium methoxide. These reagents are added to a four-neck flask with mechanical stirring, followed by heating and refluxing . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to reduce costs, minimize waste, and ensure safety. The use of advanced equipment and automation helps in achieving consistent quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ormetoprim: 5-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2,4-pyrimidinediamine.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
114374-67-3 |
|---|---|
Formule moléculaire |
C12H14N4 |
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
5-[(2-methylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4/c1-8-4-2-3-5-9(8)6-10-7-15-12(14)16-11(10)13/h2-5,7H,6H2,1H3,(H4,13,14,15,16) |
Clé InChI |
VRTCFOPMHZILGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


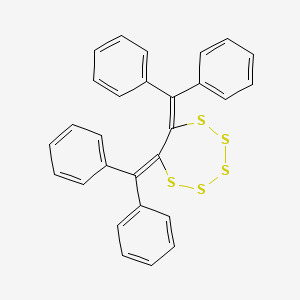
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
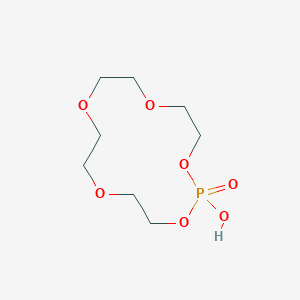
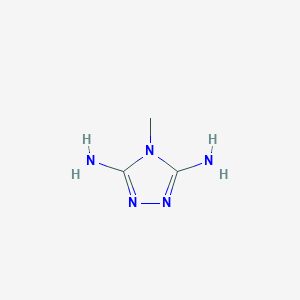
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
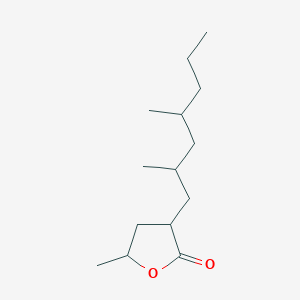
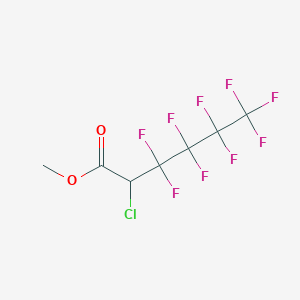
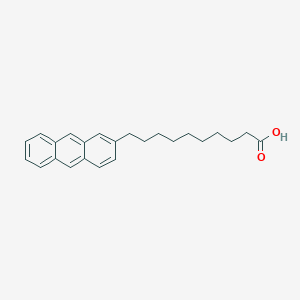
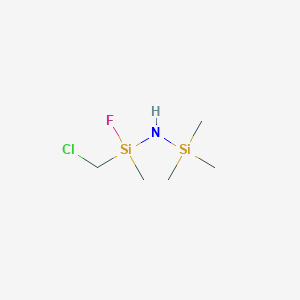
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
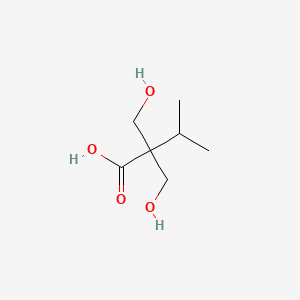
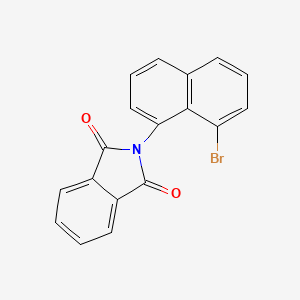
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
